Product packaging for 2-(2-Ethynylphenyl)-2-propanol(Cat. No.:)

2-(2-Ethynylphenyl)-2-propanol

Cat. No.: B15322554
M. Wt: 160.21 g/mol
InChI Key: WLMKQTAFMZCXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Organic Chemistry

In the landscape of modern organic chemistry, the pursuit of efficient and selective methods for synthesizing complex molecules is a paramount goal. 2-(2-Ethynylphenyl)-2-propanol has attracted attention as a valuable substrate in this endeavor. The compound's structure, which integrates a reactive alkyne and a nucleophilic tertiary alcohol within the same aromatic framework, allows for elegant and powerful intramolecular reactions. This strategic arrangement facilitates the creation of intricate molecular scaffolds from a relatively simple starting material, embodying the principles of atom and step economy that are highly valued in synthetic chemistry.

Importance of Arylalkynes and Tertiary Alcohols in Synthetic Design

Arylalkynes are a cornerstone of synthetic organic chemistry, prized for the exceptional versatility of the carbon-carbon triple bond. This functional group serves as a linchpin for a multitude of chemical transformations, including addition, cycloaddition, and coupling reactions. Its reactivity makes arylalkynes indispensable intermediates in the synthesis of a wide array of organic materials, from pharmaceuticals to advanced polymers.

Similarly, the tertiary alcohol motif is a common and important feature in numerous natural products and biologically active compounds. The presence of a tertiary alcohol can significantly influence a molecule's physical and biological properties. In the context of this compound, the tertiary alcohol not only acts as a key functional handle but also positions itself to participate in intramolecular reactions with the neighboring ethynyl (B1212043) group, opening direct pathways to complex heterocyclic structures.

Overview of Key Research Avenues for this compound

The primary research focus for this compound lies in its application in transition metal-catalyzed cyclization reactions. These reactions leverage the compound's dual functionality to forge new rings, leading to the efficient synthesis of valuable heterocyclic compounds.

A significant area of investigation has been its use in gold-catalyzed intramolecular hydroalkoxylation . In these reactions, the gold catalyst activates the alkyne, making it susceptible to attack by the internal hydroxyl group. This process typically results in the formation of dihydrofuran derivatives, which are core components of many natural products.

Another prominent research direction involves palladium-catalyzed reactions . For instance, this compound has been successfully employed in palladium-catalyzed cyclocarbonylation reactions to synthesize indenone frameworks. organic-chemistry.org These complex transformations often proceed through a cascade of events, demonstrating the power of catalysis to orchestrate multiple bond-forming steps in a single operation. Such tandem processes are at the forefront of synthetic efficiency, minimizing waste and simplifying complex syntheses.

The table below summarizes key physical and chemical properties of the title compound.

PropertyValue
Chemical Formula C₁₁H₁₂O
Molar Mass 160.21 g/mol
CAS Number 20875-47-2
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B15322554 2-(2-Ethynylphenyl)-2-propanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-ethynylphenyl)propan-2-ol

InChI

InChI=1S/C11H12O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h1,5-8,12H,2-3H3

InChI Key

WLMKQTAFMZCXFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C#C)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 2-(2-Ethynylphenyl)-2-propanol

Direct synthesis methods aim to construct the target molecule in a highly convergent manner, often by forming a key bond in the final steps of the synthesis.

One of the most fundamental and widely used strategies for forming tertiary alcohols is the Grignard reaction. chegg.comcerritos.edulibretexts.org This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. libretexts.org In the context of synthesizing this compound, two primary Grignard pathways are feasible:

Pathway A: Reaction of an ethynyl-substituted phenylmagnesium halide with acetone. This involves first preparing the Grignard reagent from a 1-halo-2-ethynylbenzene, which is then reacted with acetone. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Pathway B: Reaction of a phenylmagnesium halide with an ethynyl-containing ketone. This is generally less common for this specific target due to the complexity of the required ketone.

The Grignard reaction is highly effective for creating carbon-carbon bonds. cerritos.edu The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. cerritos.edu The primary challenge is the moisture-sensitive nature of the Grignard reagent, which readily reacts with protic solvents, including water. cerritos.edu

Table 1: Grignard Reaction for this compound Synthesis

Reactant 1 Reactant 2 Solvent Key Steps Product
2-Ethynylphenylmagnesium bromide Acetone Tetrahydrofuran (THF) 1. Addition of Grignard reagent to ketone. 2. Aqueous acid quench. This compound

An alternative direct approach involves introducing the ethynyl (B1212043) group onto a pre-formed phenyl-2-propanol scaffold. The Sonogashira cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. beilstein-journals.org

This strategy would typically start with 2-(2-bromophenyl)-2-propanol. This precursor is then coupled with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA) or 2-methyl-3-butyn-2-ol (B105114), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org The use of 2-methyl-3-butyn-2-ol is particularly relevant as it can serve as a protected form of acetylene (B1199291). beilstein-journals.org If a silyl-protected alkyne is used, a subsequent deprotection step (e.g., with a fluoride (B91410) source or base) is required to reveal the terminal ethynyl group. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. beilstein-journals.org

Table 2: Sonogashira Coupling Reaction Conditions

Aryl Halide Alkyne Partner Catalyst Base Solvent
2-(2-Bromophenyl)-2-propanol Trimethylsilylacetylene Pd(OAc)₂ / P(p-tol)₃ DBU THF

Precursor-Based Synthetic Routes

These routes are conceptually similar to direct synthesis but are described from the perspective of modifying a key starting material.

This approach is synonymous with the Sonogashira coupling strategy discussed in section 2.1.2. The synthesis begins with a halo-substituted aromatic compound, specifically a 2-(2-halophenyl)-2-propanol (where the halogen is typically bromine or iodine). This precursor, which already contains the tertiary alcohol moiety, undergoes a palladium-catalyzed cross-coupling reaction to install the ethynyl group. The reactivity of the aryl halide is a key consideration, with iodides generally being more reactive than bromides. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. beilstein-journals.org

This strategy corresponds to the Grignard reaction detailed in section 2.1.1. The synthesis starts with an ethynyl-containing aromatic building block, such as 1-bromo-2-ethynylbenzene (B14331) or 1-iodo-2-ethynylbenzene. This precursor is first converted into its corresponding organometallic reagent—typically a Grignard reagent (by reacting with magnesium metal) or an organolithium reagent. masterorganicchemistry.com This nucleophilic species is then reacted with a suitable ketone, which for the synthesis of this compound is acetone. The reaction adds the 2-ethynylphenyl group to the carbonyl carbon of acetone, forming the desired tertiary alcohol after an aqueous workup. libretexts.org

Stereoselective and Regioselective Synthesis

Regioselectivity: The synthesis of this compound is inherently regioselective, dictated by the substitution pattern of the starting materials. To obtain the ortho (2-position) substitution, all synthetic routes must begin with an ortho-disubstituted benzene (B151609) derivative. For instance, using 1-bromo-2-ethynylbenzene in a Grignard route or 2-(2-bromophenyl)-2-propanol in a Sonogashira coupling ensures the final product has the desired 1,2-substitution pattern on the phenyl ring.

Stereoselectivity: The target molecule, this compound, is achiral as the carbon atom bearing the hydroxyl group is a quaternary center with two identical methyl groups. Therefore, stereoselective synthesis is not a concern for the creation of this specific molecule. However, the principles of stereoselective synthesis would become relevant if the two alkyl groups on the alcohol carbon were different. In such hypothetical cases, asymmetric synthesis strategies could be employed. For example, the stereoselective reduction of a corresponding ketone precursor could be achieved using chiral reducing agents like those derived from Midland Alpine borane. nih.gov Alternatively, kinetic resolution of a racemic alcohol or enantioselective addition of an organometallic reagent to a prochiral ketone, often mediated by a chiral ligand or catalyst, could be utilized to produce a single enantiomer. nih.govnih.gov These advanced methods are central to modern asymmetric synthesis but are not required for the specific compound .

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetone
1-Bromo-2-ethynylbenzene
2-(2-Bromophenyl)-2-propanol
2-Ethynylphenylmagnesium bromide
Phenylmagnesium bromide
Diethyl ether
Tetrahydrofuran (THF)
Trimethylsilylacetylene (TMSA)
2-Methyl-3-butyn-2-ol
Palladium acetate (B1210297) (Pd(OAc)₂)
Tri(p-tolyl)phosphine (P(p-tol)₃)
1,8-Diazabicycloundec-7-ene (DBU)
Bis(triphenylphosphine)palladium dichloride (PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Triethylamine (Et₃N)
1-Iodo-2-ethynylbenzene
2-(2-Iodophenyl)-2-propanol

Advanced Synthetic Protocols

Advanced synthetic strategies for preparing and utilizing this compound focus on efficiency, atom economy, and environmental sustainability. These protocols aim to streamline the synthetic process, reduce waste, and allow for the generation of complex molecular architectures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. rsc.org While specific literature detailing the direct incorporation of this compound into MCRs is not abundant, the structural motifs present in the molecule, namely the ortho-alkynylphenyl group, are known to participate in various MCRs, particularly for the synthesis of heterocyclic compounds like quinolines. rsc.org

For instance, the Povarov reaction, a well-known MCR for the synthesis of tetrahydroquinolines, can utilize activated alkynes. It is plausible that this compound could serve as the alkyne component in such reactions, reacting with an aniline (B41778) and an aldehyde to generate complex quinoline (B57606) derivatives. The general applicability of MCRs in generating diverse molecular scaffolds suggests a high potential for the inclusion of this compound in the synthesis of novel, complex molecules. researchgate.netjournalspub.com

Another potential application lies in the synthesis of propargylamines through A³-coupling (aldehyde-alkyne-amine) reactions. Gold-catalyzed one-pot multicomponent synthesis starting from alcohols, aldehydes, amines, and terminal alkynes has been reported to be highly efficient. researchgate.netcsic.es This suggests that this compound could potentially be used as the alkyne component in such a reaction.

The following table summarizes potential multicomponent reactions where the 2-(2-ethynylphenyl) scaffold could be incorporated, based on known reactivity of similar molecules.

Reaction NamePotential ReactantsPotential Product Scaffold
Povarov ReactionThis compound, Aniline, AldehydeSubstituted Quinolines
A³-CouplingThis compound, Aldehyde, AminePropargylamines
Knoevenagel-based MCRsDerivatives of this compoundBenzochromenopyrimidinones

This table is illustrative and based on the reactivity of similar functional groups.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by focusing on key reactions, such as the Sonogashira coupling, which is pivotal for the formation of the ethynylphenyl bond. wikipedia.org

Sonogashira Coupling in Greener Solvents

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental step in the synthesis of this compound, typically starting from a dihalophenyl precursor. wikipedia.org Traditional Sonogashira couplings often employ toxic and volatile organic solvents like DMF, THF, or toluene. nih.govacs.org Recent research has focused on replacing these with greener alternatives.

Several studies have demonstrated the feasibility of conducting Sonogashira reactions in more environmentally friendly solvents. For instance, N-hydroxyethylpyrrolidone (HEP) mixed with water has been shown to be an effective and recyclable solvent system for copper-free Sonogashira reactions of aryl chlorides. acs.orgnih.gov Other green solvents that have been successfully employed include 2-MeTHF, γ-valerolactone, and even water, often in combination with surfactants or specific ligands to facilitate the reaction. nih.govacs.orgnanochemres.org

Copper-Free and Amine-Free Sonogashira Coupling

A significant drawback of the traditional Sonogashira reaction is the use of a copper co-catalyst, which can lead to the formation of undesired alkyne homocoupling products (Glaser coupling) and poses toxicity concerns. wikipedia.orgwashington.edu To address this, copper-free Sonogashira protocols have been developed. These methods often rely on palladium catalysts with specific ligands that promote the coupling without the need for copper. wikipedia.org Running the reaction under an inert atmosphere can also help to minimize homocoupling. washington.edu Furthermore, amine-free conditions have also been developed, reducing the use of another class of potentially hazardous reagents. nih.gov

The following table summarizes various green chemistry approaches applicable to the Sonogashira coupling step in the synthesis of this compound.

Green ApproachDetailsAdvantages
Greener Solvents Use of solvents like HEP/water, 2-MeTHF, γ-valerolactone, and water. nih.govacs.orgacs.orgnanochemres.orgReduced toxicity, potential for recycling, improved process safety.
Copper-Free Catalysis Employment of palladium catalysts with specialized ligands (e.g., cataCXium A) that do not require a copper co-catalyst. wikipedia.orgnih.govAvoids toxic copper, minimizes alkyne homocoupling side products.
Amine-Free Conditions Performing the reaction in the absence of amine bases. nih.govReduces the use of hazardous and often volatile reagents.
Heterogeneous Catalysis Use of palladium nanoparticles immobilized on supports like DNA-modified carbon nanotubes. nanochemres.orgFacilitates catalyst recovery and reuse, minimizing metal contamination of the product.

By adopting these advanced synthetic protocols, the synthesis and subsequent utilization of this compound can be achieved with greater efficiency, reduced environmental impact, and the potential for creating a wider diversity of complex molecules.

Chemical Reactivity and Transformation Pathways

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a range of reactions, particularly additions and cyclizations.

Cycloaddition Reactions (e.g., [2+2+2], [2+3] cycloadditions)

The ethynyl group of 2-(2-ethynylphenyl)-2-propanol is a prime candidate for participation in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

[2+2+2] Cycloadditions: This type of reaction involves the combination of three two-π-electron systems to form a six-membered ring. rsc.org For this compound, this would typically involve its ethynyl group reacting with two other unsaturated molecules, such as other alkynes or alkenes, often mediated by a transition metal catalyst. While specific studies on this compound are not prevalent, related reactions suggest that it could undergo cyclotrimerization with other alkynes to form highly substituted benzene (B151609) derivatives.

[2+3] Cycloadditions (Dipolar Cycloadditions): In these reactions, the ethynyl group acts as a "dipolarophile" and reacts with a 1,3-dipole to form a five-membered heterocyclic ring. researchgate.netuchicago.edu Common 1,3-dipoles include azides, nitrones, and nitrile oxides. For instance, the reaction of this compound with an azide (B81097) would be expected to yield a triazole derivative, a reaction widely used in "click chemistry."

[2+2] Cycloadditions: These reactions form four-membered rings and can occur under thermal or photochemical conditions. clockss.orgnih.gov The reaction of ethynylated compounds with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to [2+2] cycloadducts. clockss.org However, the success of such reactions can be sensitive to the electronic nature of the substituents on the alkyne. clockss.org

Reaction TypeReactant(s) with this compoundExpected Product ClassNotes
[2+2+2] Cycloaddition Two equivalents of an alkyne (e.g., propyne)Substituted benzeneTypically requires a transition metal catalyst (e.g., Co, Rh, Ni). rsc.org
[2+3] Cycloaddition Azide (e.g., benzyl (B1604629) azide)TriazoleHuisgen 1,3-dipolar cycloaddition.
[2+3] Cycloaddition Nitrone (e.g., C-phenyl-N-methylnitrone)IsoxazolineForms a five-membered heterocycle containing nitrogen and oxygen. researchgate.net
[2+2] Cycloaddition Alkene (e.g., ethylene) under photochemical conditionsCyclobutene derivativePhotochemically allowed [2+2] cycloaddition. nih.gov

Hydration and Hydrofunctionalization Reactions

Hydration: The addition of water across the triple bond of the ethynyl group is a classic alkyne reaction. This transformation is typically catalyzed by mercury salts (like mercuric sulfate) in aqueous acid. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form. For this compound, hydration would follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the original triple bond, leading to the formation of a ketone.

Hydrofunctionalization: This broader category includes the addition of various other small molecules across the triple bond. For example, hydrohalogenation (the addition of H-X) would proceed via an electrophilic addition mechanism.

ReactionReagentsIntermediate ProductFinal Product
Hydration H₂O, H₂SO₄, HgSO₄2-(2-(1-hydroxyvinyl)phenyl)-2-propanol (enol)2-(2-acetylphenyl)-2-propanol (ketone)
Hydrochlorination HCl2-(2-(1-chlorovinyl)phenyl)-2-propanol2-(2-(1,1-dichloroethyl)phenyl)-2-propanol (with excess HCl)

Oxidative and Reductive Transformations

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond of the ethynyl group. Ozonolysis, followed by a workup with water, would be expected to oxidize the alkyne to a carboxylic acid, transforming the ethynyl group into a carboxyl group.

Reduction: The ethynyl group can be fully or partially reduced. Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like platinum (Pt) or palladium (Pd) would typically reduce the alkyne all the way to an alkane (an ethyl group). libretexts.org To stop the reduction at the alkene stage (an ethenyl or vinyl group), a "poisoned" catalyst, such as Lindlar's catalyst, is used, which selectively produces the cis-alkene.

Nucleophilic and Electrophilic Additions

Nucleophilic Addition: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (like sodium amide, NaNH₂) to form an acetylide anion. This acetylide is a potent nucleophile and can react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond. masterorganicchemistry.com

Electrophilic Addition: The electron-rich triple bond is susceptible to attack by electrophiles. libretexts.orgyoutube.com For instance, the addition of bromine (Br₂) across the triple bond would proceed through a cyclic bromonium ion intermediate to give a dibromoalkene. youtube.com Further addition can lead to a tetrabromoalkane.

Reaction TypeReagentsKey Intermediate/Product
Nucleophilic Addition (via Acetylide) 1. NaNH₂ 2. CH₃I2-(2-(prop-1-yn-1-yl)phenyl)-2-propanol
Electrophilic Addition Br₂2-(2-(1,2-dibromovinyl)phenyl)-2-propanol

Reactivity of the Tertiary Alcohol Group

The tertiary alcohol group in this compound exhibits its own characteristic reactivity, primarily centered on substitution and elimination reactions. It is important to note that tertiary alcohols cannot be oxidized under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. ck12.org

Substitution Reactions

The hydroxyl group (-OH) is a poor leaving group. Therefore, for substitution to occur, it must first be protonated by a strong acid to form a good leaving group, water (H₂O). The reaction then proceeds through a stable tertiary carbocation intermediate in an SN1 mechanism. This carbocation can then be attacked by a nucleophile. youtube.com

For example, reaction with a strong acid like hydrogen bromide (HBr) would lead to the formation of a tertiary alkyl bromide.

Reaction TypeReagentsMechanismProduct
Substitution HBr (conc.)SN12-bromo-2-(2-ethynylphenyl)propane
Substitution HCl (conc.)SN12-chloro-2-(2-ethynylphenyl)propane

Unveiling the Chemical Versatility of this compound: A Survey of its Reactivity and Mechanistic Pathways

A detailed examination of this compound reveals a rich and complex reactivity profile, governed by the interplay of its tertiary alcohol and terminal alkyne functionalities. This article delineates the chemical transformations of this compound, focusing on its elimination and functional group interconversion reactions, and delves into the intricate intermolecular and intramolecular reaction mechanisms that dictate its behavior under various conditions.

The unique structural arrangement of this compound, featuring a tertiary benzylic alcohol adjacent to an ethynyl-substituted phenyl ring, gives rise to a diverse array of chemical transformations. These reactions are pivotal for the synthesis of more complex molecular architectures.

Elimination Reactions

As a tertiary alcohol, this compound is prone to elimination reactions, specifically dehydration, under acidic conditions. This process involves the removal of a water molecule to form an alkene. The reaction typically proceeds through an E1 (unimolecular elimination) mechanism.

The initial step involves the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water. Subsequent departure of the water molecule generates a tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the alkyl groups and resonance with the adjacent phenyl ring. Finally, a weak base, which can be a water molecule or the conjugate base of the acid, abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.

The primary product of this dehydration is typically the corresponding substituted indene (B144670), resulting from an intramolecular cyclization event following the initial elimination, a common pathway for appropriately substituted aryl alkynes.

Functional Group Interconversions

The functional groups of this compound, the tertiary alcohol and the terminal alkyne, can be selectively transformed into a variety of other functionalities, expanding its synthetic utility.

The tertiary hydroxyl group is generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.

Conversely, the terminal alkyne offers a versatile handle for a range of transformations. For instance, it can undergo hydration to form a ketone, or be coupled with other terminal alkynes (e.g., in Sonogashira coupling) to create more complex conjugated systems. The alkyne can also be reduced to either an alkene or an alkane, depending on the choice of reducing agent and reaction conditions.

Intermolecular and Intramolecular Reaction Mechanisms

The reactivity of this compound is further illuminated by detailed mechanistic studies, which reveal the involvement of various reactive intermediates and the influence of specific reagents on the reaction pathways.

Mechanistic Studies of Rearrangement Reactions (e.g., Vinylidene intermediates)

While direct studies on the rearrangement of this compound to vinylidene intermediates are not extensively documented in publicly available literature, the reactivity of structurally similar compounds provides valuable insights. For instance, the reaction of related propargylic alcohols with electrophiles can lead to the formation of allene-carbocation intermediates, which can be considered resonance contributors to a vinylidene cation structure.

A noteworthy parallel can be drawn from the boron trifluoride etherate (BF₃·OEt₂) catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides. This reaction is proposed to proceed through an allene-carbocation intermediate, which then undergoes further reaction to form functionalized quinazolinones. This suggests that under Lewis acidic conditions, this compound could potentially undergo rearrangement via a similar intermediate, opening pathways to various cyclized and rearranged products.

Investigation of Radical Pathways and Electron Transfer Processes

The ethynyl group in this compound can participate in radical reactions. For example, radical cyclization reactions can be initiated at the alkyne. These reactions often involve the addition of a radical species to the triple bond, followed by an intramolecular cyclization onto the aromatic ring or another part of the molecule. The specific pathway and product distribution would depend on the nature of the radical initiator and the reaction conditions.

Electron transfer processes are fundamental to many chemical reactions. While specific studies detailing electron transfer in the context of this compound are scarce, it is plausible that this compound can act as an electron donor under appropriate conditions, particularly in photochemical or electrochemical reactions, owing to the presence of the electron-rich aromatic ring and the lone pairs on the oxygen atom.

Role of Hypervalent Iodine Reagents and Lewis Acids in Reactivity

Hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate (PIDA), are versatile oxidizing agents that can promote a variety of transformations. While direct experimental data on the reaction of this compound with these reagents is limited, it is conceivable that they could induce oxidative cyclizations or other functional group transformations. The outcome would be highly dependent on the specific reagent and reaction conditions employed.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are known to activate alcohols and alkynes towards nucleophilic attack and rearrangement reactions. As mentioned previously, BF₃·OEt₂ can catalyze the formation of allene-carbocation intermediates from propargylic alcohols. In the case of this compound, a Lewis acid could facilitate its dehydration and subsequent cyclization or promote its reaction with various nucleophiles. The role of the Lewis acid is to coordinate to the hydroxyl group, enhancing its leaving group ability, or to activate the alkyne towards intramolecular or intermolecular attack.

Reaction Kinetics and Thermodynamics

In general terms, the kinetics of the acid-catalyzed dehydration would be expected to follow a first-order rate law with respect to the protonated alcohol, characteristic of an E1 mechanism. The rate of the reaction would be influenced by factors such as the concentration and strength of the acid catalyst, the temperature, and the nature of the solvent.

Thermodynamically, the dehydration reaction is typically endothermic but is driven forward by the increase in entropy associated with the formation of two molecules (the alkene and water) from one molecule of the alcohol. The formation of a conjugated system in the product, such as an indene derivative, would provide additional thermodynamic stability.

Below is a table summarizing the expected reactivity of the functional groups in this compound.

Functional GroupReagent/ConditionExpected Transformation
Tertiary AlcoholStrong Acid (e.g., H₂SO₄), HeatDehydration (Elimination) to form an alkene/indene derivative
Tertiary AlcoholOxidizing Agents (e.g., CrO₃)Generally unreactive
Terminal AlkyneHydration (e.g., H₂SO₄, H₂O, HgSO₄)Formation of a methyl ketone
Terminal AlkyneReduction (e.g., H₂, Lindlar's catalyst)Reduction to a cis-alkene
Terminal AlkyneReduction (e.g., H₂, Pd/C)Reduction to an alkane
Terminal AlkyneLewis Acid (e.g., BF₃·OEt₂)Activation towards rearrangement/cyclization

Catalysis Involving 2 2 Ethynylphenyl 2 Propanol

Application as a Substrate in Catalytic Reactions

The reactivity of 2-(2-ethynylphenyl)-2-propanol is primarily dictated by its ethynyl (B1212043) group, which readily participates in a variety of catalytic transformations, leading to the formation of diverse molecular architectures.

Metal-Catalyzed Transformations (e.g., Palladium, Gold, Ruthenium catalysis)

The ethynyl group in this compound is a key functional handle for a range of metal-catalyzed reactions. Palladium, gold, and ruthenium catalysts are particularly effective in activating this group for various transformations.

Palladium Catalysis: The terminal alkyne functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. For instance, in Sonogashira coupling, this compound can be coupled with aryl or vinyl halides to form more complex substituted alkynes. youtube.com This reaction is fundamental in the synthesis of pharmaceuticals and functional materials. Another important palladium-catalyzed reaction is the Heck coupling, where the alkyne can be coupled with an alkene. youtube.com

Gold Catalysis: Gold catalysts, known for their high affinity for alkynes (alkynophilicity), can catalyze a variety of cascade reactions. nih.gov While specific examples with this compound are not extensively documented, analogous structures like o-allylphenols undergo gold(I)-catalyzed intermolecular reactions with acetylene (B1199291) gas to form chromanes. nih.gov This suggests that the ethynyl group in this compound could be activated by gold catalysts to participate in similar cyclization or addition reactions.

Ruthenium Catalysis: Ruthenium catalysts are known to be effective in various transformations, including transfer hydrogenation and C-H activation/annulation reactions. nih.govcolab.ws Although direct ruthenium-catalyzed reactions on this compound are not widely reported, the presence of the ethynyl group suggests its potential as a substrate in ruthenium-catalyzed cycloaddition or annulation reactions to construct complex heterocyclic systems.

The following table summarizes the potential metal-catalyzed transformations of this compound based on the reactivity of its ethynyl group.

CatalystReaction TypePotential Product
PalladiumSonogashira CouplingSubstituted Alkynes
PalladiumHeck CouplingDisubstituted Alkenes
GoldCyclization/CascadeHeterocyclic Compounds
RutheniumAnnulation/CycloadditionSpirocyclic or Fused Ring Systems

Organocatalytic Reactions

Organocatalysis offers a metal-free alternative for chemical transformations. mdpi.com The ethynyl group of this compound can potentially participate in organocatalytic reactions. For instance, in the context of pyrrole (B145914) synthesis, organocatalysts can facilitate multi-component reactions involving alkynes. nih.gov Furthermore, phosphine-catalyzed [3+2] cycloaddition reactions of alkynes are well-established methods for the synthesis of five-membered rings. researchgate.net While specific organocatalytic reactions involving this compound as a substrate are not prominently featured in the literature, the known reactivity of alkynes in organocatalysis suggests its potential in this area. Base-catalyzed intramolecular cyclization of similar 2-ynylphenols to form benzo[b]furans has been reported, indicating that the ethynylphenyl moiety can undergo cyclization under metal-free conditions. nih.govrsc.orgresearchgate.net

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While the application of biocatalysis to substrates like this compound is a growing field, there is currently limited specific information available in the scientific literature regarding its biocatalytic transformations. The development of new enzymes and methodologies could open up possibilities for the selective functionalization of this compound in the future.

Derivatives as Ligands in Asymmetric Catalysis

The structure of this compound provides a scaffold that can be elaborated into chiral ligands for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds.

Design and Synthesis of Chiral Ligands based on this compound

The design of chiral ligands often involves the introduction of stereogenic centers and coordinating atoms (like phosphorus or nitrogen) onto a rigid molecular backbone. The aromatic ring and the tertiary alcohol of this compound offer functional handles for such modifications. The ethynyl group can be transformed through reactions like click chemistry or hydrophosphination to introduce phosphorus-containing moieties, creating potential P-chiral or backbone-chiral phosphine (B1218219) ligands. The tertiary alcohol could be resolved to its enantiomers, providing a source of chirality that can be incorporated into the ligand structure.

However, a review of the current scientific literature does not reveal specific examples of the design and synthesis of chiral ligands derived directly from this compound. The development of such ligands remains an area for future exploration.

Performance Evaluation in Enantioselective Transformations

The performance of chiral ligands is evaluated by their ability to induce high enantioselectivity in catalytic reactions. This is typically measured by the enantiomeric excess (ee) of the product. Since no specific chiral ligands based on this compound have been reported, there is no available data on their performance in enantioselective transformations. The potential of such ligands would need to be assessed in benchmark reactions like asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.

The table below outlines a hypothetical evaluation of a new chiral ligand.

Reaction TypeCatalyst SystemSubstrateProduct Enantiomeric Excess (% ee)
Asymmetric Hydrogenation[Rh(COD)L]BF4Methyl (Z)-α-acetamidocinnamateData not available
Asymmetric Allylic Alkylation[Pd(allyl)Cl]2 / L1,3-Diphenyl-2-propenyl acetate (B1210297)Data not available
Asymmetric Diels-AlderCu(OTf)2 / L*Cyclopentadiene and N-acryloyloxazolidinoneData not available

L represents a hypothetical chiral ligand derived from this compound.

Mechanistic Insights into Catalytic Cycles

The catalytic utility of this compound is prominently featured in transition metal-catalyzed intramolecular cyclization reactions, primarily employing gold(I) and platinum(II) complexes. These reactions are of significant interest for the synthesis of substituted benzofurans and other heterocyclic structures. The mechanistic pathways of these transformations offer a rich area of study, providing insights into the role of the metal catalyst and the reactivity of the alkynyl alcohol substrate.

Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold(I) catalysts are highly effective in promoting the intramolecular hydroalkoxylation of this compound and related alkynols. The generally accepted mechanism proceeds through a series of well-defined steps, initiating with the activation of the alkyne moiety.

The catalytic cycle typically begins with the coordination of the gold(I) catalyst to the carbon-carbon triple bond of the substrate. This coordination renders the alkyne more electrophilic and susceptible to nucleophilic attack. The tethered hydroxyl group of the propanol (B110389) moiety then acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization can, in principle, proceed via two distinct pathways: a 5-endo-dig or a 6-exo-dig cyclization. For substrates like this compound, the 5-endo-dig pathway is generally favored, leading to the formation of a five-membered ring.

Following the nucleophilic attack, a vinyl-gold intermediate is formed. The final step in the catalytic cycle is a protodeauration event, where a proton source, often adventitious water or the alcohol substrate itself, cleaves the carbon-gold bond. This step regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle, and yields the final cyclized product, a substituted benzofuran (B130515).

Mechanistic investigations into related gold(I)-catalyzed intramolecular allene (B1206475) hydroalkoxylation have revealed further complexities. nih.govnih.govacs.org These studies have shown that the carbon-oxygen bond formation can be a rapid and reversible process. nih.govnih.govacs.org Furthermore, off-cycle bis(gold) vinyl species can form, which act as catalyst reservoirs. nih.govnih.govacs.org While these specific findings are for allene systems, they provide a valuable framework for understanding the potential intermediates and equilibria present in the cyclization of alkynols like this compound.

In some gold-catalyzed reactions of propargyl substrates, the formation of gold(I) carbenoid complex intermediates has been proposed, arising from propargyl acyloxy or alkoxy migration. ntnu.edu These carbenoids can then undergo various cycloaddition reactions. ntnu.edu

Table 1: Proposed Mechanistic Steps in Gold-Catalyzed Cyclization of this compound

StepDescriptionIntermediate Species
1Coordination of Au(I) catalyst to the alkyneπ-complex of gold(I) and the alkyne
2Intramolecular nucleophilic attack by the hydroxyl group (5-endo-dig)Oxonium intermediate
3Formation of a vinyl-gold speciesVinyl-gold complex
4ProtodeaurationCyclized product and regenerated Au(I) catalyst

Platinum-Catalyzed Cycloisomerization

Platinum(II) catalysts also facilitate the cyclization of this compound and similar enynes. The mechanistic pathway with platinum catalysts can differ significantly from that of gold, leading to different structural motifs. For instance, the exposure of enynes with a hydroxyl group at a propargylic position to PtCl₂ can result in the formation of bicyclo[3.1.0]hexan-3-one derivatives. nih.gov

Mechanistic studies, including deuterium (B1214612) labeling experiments, on related systems suggest that the reaction proceeds through the formation of cyclopropylmethyl platinum carbene species as reactive intermediates. nih.gov Density Functional Theory (DFT) studies on the platinum(II)-catalyzed cyclization of aryl alkynes via C(sp³)–H activation have supported a stepwise insertion mechanism over a concerted electrocyclization. acs.org These theoretical investigations indicate that after the initial cyclization, a 4,5-hydrogen transfer can lead to the formation of a Pt(II) vinyl carbenoid. acs.org

The choice of catalyst and reaction conditions can thus steer the cyclization of this compound towards different mechanistic manifolds, highlighting the versatility of this substrate in catalytic transformations for the synthesis of complex organic molecules.

Table 2: Comparison of Gold vs. Platinum Catalysis in Alkynol Cyclization

FeatureGold(I) CatalysisPlatinum(II) Catalysis
Typical Product Substituted furans/benzofuransBicyclic ketones (e.g., bicyclo[3.1.0]hexanones)
Proposed Key Intermediate Vinyl-gold speciesCyclopropylmethyl platinum carbene
General Mechanism Hydroalkoxylation followed by protodeaurationCycloisomerization involving carbene intermediates

Despite a comprehensive search for scientific literature, no detailed experimental data for the advanced spectroscopic characterization of the chemical compound “this compound” could be located. The required information for a thorough analysis based on the provided outline—including multi-dimensional and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS) for reaction intermediates, Electrospray Ionization Mass Spectrometry (ESI-MS) for non-covalent interactions, and detailed vibrational spectroscopy (IR, Raman)—is not available in the public domain.

The search results were primarily limited to basic information for isomeric variants or focused on the spectroscopic analysis of the related but structurally distinct compound, 2-phenyl-2-propanol. The absence of specific research articles detailing the synthesis and in-depth spectroscopic elucidation of this compound prevents the generation of the requested scientific article.

Therefore, this article cannot be generated as the foundational scientific data is not available.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic absorption and emission spectra of aromatic compounds are dictated by transitions between electronic energy levels, primarily π-π* and n-π* transitions. For 2-(2-ethynylphenyl)-2-propanol, the phenyl and ethynyl (B1212043) groups constitute the primary chromophore.

UV-Vis Absorption: The UV-Vis absorption spectrum is expected to be characterized by bands corresponding to the π-π* transitions of the substituted benzene (B151609) ring. The presence of the ethynyl substituent is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzene, due to the extension of the π-conjugated system. The hydroxyl group of the 2-propanol substituent is not expected to significantly participate in the primary electronic transitions but may have a minor influence on the spectral properties.

Fluorescence Emission: Upon excitation, molecules like this compound can relax to the ground state via radiative pathways, resulting in fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state through vibrational relaxation, a phenomenon known as Stokes shift. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, would be a key parameter in characterizing its emissive properties.

To provide a hypothetical context, one might expect the absorption and emission maxima to be in the UV or near-UV region. For instance, phenylacetylene, a related compound, exhibits absorption maxima around 236 and 278 nm. The additional substitution in this compound would likely shift these bands.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. By studying the absorption and fluorescence spectra in a range of solvents with varying polarity, one can gain insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

A positive solvatochromism (a red-shift in emission with increasing solvent polarity) would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a blue-shift) would indicate a less polar excited state. Given the structure of this compound, it is plausible that it would exhibit solvatochromic behavior due to the potential for changes in electron distribution upon excitation.

A systematic study would involve recording the UV-Vis and fluorescence spectra in a series of solvents with a wide range of polarities, such as hexane, toluene, dichloromethane, acetone, and methanol. The resulting data could be analyzed using solvent polarity scales, such as the Lippert-Mataga plot, to quantify the change in dipole moment.

Hypothetical Solvatochromism Data for this compound

Solvent Polarity Index (ET(30)) Absorption Max (nm) Emission Max (nm) Stokes Shift (cm-1)
n-Hexane 31.0 280 320 4587
Toluene 33.9 282 325 4780
Dichloromethane 41.1 285 335 5348
Acetone 42.2 286 340 5707

Note: This table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found.

The excited-state dynamics of a molecule describe the sequence of events that occur from the moment of photon absorption to the return to the ground state. These processes can include vibrational relaxation, internal conversion, intersystem crossing to a triplet state, and fluorescence.

Time-resolved fluorescence spectroscopy is a powerful technique to study these dynamics. By measuring the fluorescence decay lifetime, one can determine the rate of all de-excitation processes. For a molecule like this compound, the fluorescence lifetime would provide information on the efficiency of radiative versus non-radiative decay pathways.

Further investigations using techniques such as transient absorption spectroscopy could provide more detailed information about the excited-state absorption and the involvement of triplet states.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is a versatile tool for predicting a wide range of molecular properties.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations can provide a detailed picture of the electron distribution within 2-(2-ethynylphenyl)-2-propanol. Key aspects that would be investigated include the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. dntb.gov.ua A smaller gap generally suggests higher reactivity.

From the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. chemrevlett.com These descriptors, such as electronegativity, chemical hardness, and the Fukui function, help in identifying the most reactive sites within the molecule for electrophilic or nucleophilic attack. For this compound, these calculations would likely reveal the reactivity of the ethynyl (B1212043) group, the aromatic ring, and the hydroxyl group.

Table 1: Hypothetical Reactivity Descriptors for this compound (Illustrative)

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Electronegativity (χ)3.85Tendency to attract electrons.
Chemical Hardness (η)2.65Resistance to change in electron distribution.

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Prediction of Spectroscopic Parameters

A significant application of DFT is the prediction of spectroscopic data, which can be invaluable for identifying and characterizing a compound. nih.gov For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. nih.gov

By calculating the magnetic shielding of each nucleus, the NMR chemical shifts can be predicted. nih.gov These predicted spectra can then be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum to specific bond stretching and bending modes within the molecule. The predicted UV-Vis spectrum would provide information about the electronic transitions, which are influenced by the conjugated π-system of the phenyl and ethynyl groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to study the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experiments alone. arxiv.org

Transition State Characterization

For any proposed reaction involving this compound, such as its dehydration or participation in a cycloaddition reaction, computational methods can be used to locate and characterize the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By analyzing the geometry and vibrational frequencies of the TS, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. For instance, in a hypothetical dehydration reaction, the TS would show the partial breaking of the C-O bond and a C-H bond, and the partial formation of a C=C double bond and a water molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a more realistic environment, such as in a solution. rsc.org

MD simulations model the movement of atoms and molecules over time based on classical mechanics. For this compound, MD simulations would be used to explore its conformational landscape. The molecule can adopt various shapes due to the rotation around its single bonds. A conformational search would identify the most stable conformers (low-energy structures) and the energy barriers between them.

Furthermore, MD simulations are instrumental in understanding the influence of the solvent on the molecule's structure and dynamics. aps.org By explicitly including solvent molecules in the simulation box, it is possible to study the formation of hydrogen bonds between the hydroxyl group of this compound and solvent molecules. These interactions can significantly affect the molecule's preferred conformation and its reactivity. For instance, studies on other alcohols have shown how the surrounding solvent molecules can influence the dynamics of hydrogen-bonded structures. aps.org

QSAR and Cheminformatics Applications (Excluding Biological Activity Prediction)

Extensive searches of scientific literature and chemical databases have revealed no specific Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies focused on the non-biological applications of this compound. While the principles of QSAR and cheminformatics are widely applied to predict the physicochemical properties and reactivity of various chemical compounds, dedicated research on this particular molecule for purposes other than biological activity assessment appears to be unavailable in published literature.

QSAR and its counterpart, Quantitative Structure-Property Relationship (QSPR), are computational methodologies used to correlate the structural features of molecules with their activities or properties. These models are built upon datasets of compounds with known properties to predict the properties of new or untested molecules. Such predicted properties can include boiling point, solubility, vapor pressure, and other physicochemical characteristics.

Cheminformatics involves the use of computational methods to analyze and solve chemical problems. This can include the analysis of chemical structures, prediction of reactivity, and the management and mining of chemical data. For a compound like this compound, cheminformatics tools could theoretically be used to predict its spectral properties, stability, or potential reactivity in various chemical reactions based on its structural motifs, such as the ethynyl group and the tertiary alcohol.

Although no specific studies were found for this compound, the following table lists compounds mentioned in the broader search context.

Derivatization and Analog Synthesis for Functionalization

Synthesis of Molecular Scaffolds Incorporating 2-(2-Ethynylphenyl)-2-propanol

The terminal alkyne group of this compound serves as a critical handle for constructing larger, more complex molecular scaffolds through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool in this context. wikipedia.orggold-chemistry.orglibretexts.org This reaction allows for the direct formation of a carbon-carbon bond, extending the conjugation of the aromatic system.

By reacting this compound with di- or poly-halogenated aromatic or heteroaromatic compounds, it is possible to synthesize symmetrical or unsymmetrical molecular scaffolds. For instance, a twofold Sonogashira coupling with a dihalo-arene can yield a rigid, well-defined structure with the 2-(2-hydroxpropan-2-yl)phenyl moiety at its periphery. nih.gov These scaffolds can be designed to have specific geometries and electronic properties, making them suitable for applications in materials science and as precursors for more complex molecular architectures.

Table 1: Examples of Sonogashira Coupling for Scaffold Synthesis This table presents hypothetical reaction examples based on established chemical principles.

Aryl/Vinyl Halide Partner Catalyst System Base Product Scaffold Type
1,4-Diiodobenzene Pd(PPh₃)₂Cl₂ / CuI Triethylamine Linear, rigid bis-alkyne
2,6-Dibromopyridine Pd(PPh₃)₄ / CuI Diisopropylamine Bent, chelating scaffold
1,3,5-Tribromobenzene Pd(OAc)₂ / P(t-Bu)₃ Cs₂CO₃ Trigonal, planar scaffold

Introduction of Diverse Functional Groups

The functionalization of this compound can be systematically approached by targeting its three key reactive sites: the ethynyl (B1212043) terminus, the tertiary alcohol, and the phenyl ring.

The terminal alkyne is arguably the most versatile functional group for derivatization. Beyond the Sonogashira coupling mentioned above, it is an ideal substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. sigmaaldrich.comchemie-brunschwig.ch This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for conjugating this compound to biomolecules, polymers, or other molecular probes. lumiprobe.com

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which avoids the use of a potentially cytotoxic copper catalyst and is therefore highly suitable for applications in biological systems. nih.gov

Table 2: Key Reactions for Ethynyl Terminus Modification

Reaction Reagent Catalyst Product
Sonogashira Coupling Aryl/Vinyl Halide (R-X) Pd(0) / Cu(I) R-C≡C-Ar
CuAAC Click Chemistry Azide (B81097) (R-N₃) Cu(I) source 1,4-disubstituted 1,2,3-triazole
Glaser Coupling - Cu(I) or Cu(II) salt Symmetrical 1,3-diyne

The tertiary alcohol group (a 2-propanol moiety) can undergo several key transformations to introduce new functionalities.

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, though conditions must be carefully chosen to avoid elimination due to the tertiary nature of the alcohol. Acid-catalyzed etherification with other alcohols is also a potential route. organic-chemistry.orgresearchgate.net Introducing ether linkages can alter the solubility and hydrogen-bonding capabilities of the molecule.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions yields esters. ceon.rsresearchgate.net Esterification can be used to append a wide range of functional groups or to create prodrugs in medicinal chemistry contexts. The reactivity for esterification generally follows the order of primary > secondary > tertiary alcohols, so forcing conditions may be required. researchgate.net

Halogenation: Tertiary alcohols can be converted to tertiary halides. For example, treatment with concentrated hydrochloric acid can yield the corresponding tertiary chloride. science-revision.co.ukchemguide.co.uk This reaction proceeds via an SN1 mechanism and is generally faster for tertiary alcohols than for primary or secondary ones. Similarly, N-halosuccinimides in aqueous media can be used to introduce chlorine or bromine atoms. mdpi.com These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions.

The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of substituents directly onto the aromatic core. masterorganicchemistry.comlumenlearning.com The directing effects of the existing substituents—the ortho-alkynyl group and the ortho-alkyl alcohol group—must be considered. Both are generally classified as ortho-, para-directing groups. uci.edu However, the positions are already substituted (position 1 and 2), so substitution will be directed to the remaining open positions on the ring (positions 3, 4, 5, and 6). Steric hindrance from the bulky propanol (B110389) group may influence the regioselectivity of the substitution.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). youtube.com

Halogenation: Treatment with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom.

Sulfonation: Fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, although they may be less effective due to the presence of the deactivating alkyne and the potential for side reactions with the alcohol.

Conjugation to Polymeric or Supramolecular Architectures

The functional handles on this compound and its derivatives facilitate their incorporation into larger systems. The terminal alkyne is particularly well-suited for post-polymerization modification of polymers bearing azide side chains, using click chemistry to graft the molecule onto a polymeric backbone. nih.gov This approach allows for the creation of functional materials with tailored properties.

Furthermore, derivatives of the tertiary alcohol, such as those converted to polymerizable groups like acrylates or allyloxy ethers, can act as monomers in polymerization reactions. ontosight.ai This allows the direct incorporation of the this compound unit into the main chain or as a pendant group in a polymer.

The molecule can also serve as a tecton (a building block) in supramolecular chemistry. The aromatic ring can participate in π-π stacking interactions, while the hydroxyl and alkyne groups can act as hydrogen bond donors or acceptors. Metal coordination to the alkyne or other introduced chelating groups can also drive the self-assembly of complex, ordered structures on surfaces or in solution. nih.govnih.gov

Structure-Reactivity/Property Relationship Studies of Derivatives

The systematic derivatization of this compound enables comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By synthesizing libraries of analogs with varied substituents at the three key positions, researchers can correlate specific structural changes with resulting functions.

For example, in medicinal chemistry, an SAR study might involve synthesizing derivatives with different groups on the phenyl ring (e.g., electron-withdrawing vs. electron-donating) to understand how electronics affect binding to a biological target. ebi.ac.ukresearchgate.net The steric bulk and hydrogen-bonding capacity of substituents on the alcohol or triazole (from click chemistry) could also be varied to optimize potency and selectivity. nih.govmdpi.com

In materials science, an SPR study could investigate how extending the conjugated system via Sonogashira coupling affects the photophysical properties, such as fluorescence wavelength and quantum yield. nih.gov The introduction of different functional groups can tune the molecule's redox potential, thermal stability, or self-assembly behavior, providing insights for the rational design of new organic materials.

Potential Non Clinical Applications and Future Directions

Building Blocks for Advanced Materials

The distinct functionalities of 2-(2-ethynylphenyl)-2-propanol make it an attractive candidate for the development of novel materials with tailored properties. The presence of the ethynyl (B1212043) group allows for its participation in polymerization and cycloaddition reactions, while the hydroxyl group can be used for further functionalization or to influence the material's properties through hydrogen bonding.

Precursors for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds, which endows them with unique electronic and optical properties. These materials are at the forefront of research for applications in flexible electronics, organic light-emitting diodes (OLEDs), and solar cells. msstate.edu The ethynyl group in this compound makes it a suitable monomer for the synthesis of such conjugated systems.

While the direct polymerization of this compound is a subject of ongoing research, the polymerization of similar ethynyl-substituted aromatic compounds has been successfully demonstrated. For instance, the synthesis of poly(p-phenylenevinylene) (PPV) materials, a well-known class of conjugated polymers, can be achieved through various precursor routes. nih.gov The incorporation of functional groups, such as the hydroxyl group in this compound, into the polymer backbone can significantly influence the resulting material's solubility, processability, and electronic properties.

The synthesis of new ionic polyacetylene derivatives through the uncatalyzed polymerization of 2-ethynylpyridine (B158538) highlights the reactivity of the ethynyl group in forming conjugated polymer backbones. nih.gov This suggests that this compound could similarly undergo polymerization to yield novel polymers with interesting properties.

Components in Organic Optoelectronics and Photonics (e.g., Fluorescent dyes)

The development of new fluorescent dyes is crucial for advancements in bio-imaging, sensing, and display technologies. scispace.com Donor-acceptor type dipolar fluorophores are of particular interest due to their environment-sensitive emission properties. hanyang.ac.kr The structure of this compound, with its electron-rich phenyl ring and modifiable hydroxyl group, provides a scaffold for the design of new fluorescent materials.

Although direct studies on the fluorescent properties of this compound are limited, research on analogous structures provides valuable insights. For example, articulated structures of naphthalene-based donor-acceptor dyes have been synthesized and their photophysical properties analyzed. hanyang.ac.kr These studies demonstrate how the combination of different aromatic units can lead to materials with unique optical characteristics. The ethynyl group of this compound could be used to link it to other chromophores, creating more complex dye systems with tailored absorption and emission profiles.

Design of Molecular Switches and Sensors

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. This property makes them attractive for applications in data storage, molecular computing, and smart materials. The design of such switches often relies on the incorporation of photochromic or chemo-responsive moieties.

The design of chemosensors, on the other hand, involves creating molecules that can selectively bind to a target analyte and produce a measurable signal, such as a change in fluorescence. mit.edu The hydroxyl group of this compound can act as a hydrogen-bond donor, enabling it to interact with and potentially detect specific analytes.

Research on poly(phenylene ethynylene)s with pendant hexafluoro-2-propanol groups has shown that the incorporation of strong hydrogen-bond-donating groups can greatly enhance the fluorescence response of conjugated polymers to certain analytes. mit.edu This principle could be applied to polymers derived from this compound. The hydroxyl group could serve as the recognition site for analytes, and its interaction with the target could induce a change in the electronic properties of the conjugated backbone, leading to a detectable signal. The development of molecularly imprinted polymers (MIPs) offers another avenue for creating selective sensors, where the polymer matrix is designed to have specific binding sites for a template molecule. researchgate.net

Synthetic Intermediates for Complex Organic Synthesis

The combination of a reactive alkyne and a tertiary alcohol makes this compound a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govnih.govuci.edufrontiersin.orgnih.govresearchgate.net The ethynyl group can participate in a wide range of reactions, such as Sonogashira coupling, click chemistry, and various cycloadditions, to build larger molecular frameworks. The tertiary alcohol can be used as a handle for further functionalization or can be eliminated to introduce a double bond.

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step, are powerful tools for the rapid construction of complex molecules. nih.govresearchgate.netresearchgate.netrug.nlbas.bg The functional groups present in this compound make it a potential candidate for participation in such reactions, allowing for the efficient synthesis of diverse molecular scaffolds.

Future Research Perspectives and Challenges

The full potential of this compound is yet to be realized, and further research is needed to explore its applications fully.

Development of Novel Reaction Pathways

A key area for future research is the development of new and efficient synthetic routes that utilize this compound as a starting material. nih.gov This includes exploring new catalytic systems for the selective transformation of its functional groups. For example, developing catalysts for the controlled polymerization of this compound could lead to the synthesis of well-defined conjugated polymers with novel properties. nih.gov Furthermore, investigating its participation in novel multicomponent reactions could open up new avenues for the rapid synthesis of complex heterocyclic compounds. nih.govresearchgate.netresearchgate.netrug.nlbas.bg

The exploration of cascade reactions, where a single synthetic operation triggers a series of consecutive transformations, is another promising direction. The unique arrangement of functional groups in this compound could be exploited to design elegant and efficient cascade sequences for the construction of intricate molecular architectures.

Exploration of Underutilized Reactivity Modes

The primary reactivity of this compound and similar ortho-alkynylphenols typically involves metal-catalyzed cyclization to form benzofuran (B130515) derivatives. However, the exploration of less common reaction pathways, such as tandem reactions, presents an opportunity to synthesize more complex molecular architectures in a single step.

Tandem Reactions: These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a powerful strategy for efficient synthesis. researchgate.netnih.gov For a molecule like this compound, a tandem reaction could be designed to involve both the ethynyl and hydroxyl functional groups in a sequential or concerted manner. For instance, a reaction could be initiated at the alkyne, followed by an intramolecular cyclization involving the tertiary alcohol. Such processes are valuable for creating polycyclic structures with high efficiency. nih.gov Research into novel tandem sequences, such as combining Ugi or Diels-Alder reactions with intramolecular cyclizations, demonstrates the potential to build complex scaffolds from simple starting materials. nih.gov

Table 1: Comparison of Conventional vs. Potential Tandem Reactivity

Reactivity ModeDescriptionPotential Products
Conventional Cyclization Gold or palladium-catalyzed intramolecular hydroalkoxylation.Substituted benzofurans.
Tandem Ugi/Diels-Alder A multi-component reaction followed by an intramolecular cycloaddition. nih.govFuro[2,3-f]isoindole derivatives. nih.gov
Tandem Knoevenagel/Michael A condensation reaction followed by a Michael addition. nih.govPolycyclic high-density compounds. nih.gov

The development of these underutilized modes requires moving beyond standard cyclization catalysts and conditions. It may involve exploring different transition metals, Lewis or Brønsted acids, or even biocatalysis to unlock new transformations. The goal is to leverage the inherent functionality of the molecule in more creative and powerful ways, leading to novel compounds that are otherwise difficult to synthesize.

Integration with Advanced Technologies

The synergy between chemical synthesis and advanced technologies can accelerate discovery and enable new applications for compounds like this compound.

Computational Chemistry: Theoretical studies using methods like Density Functional Theory (DFT) are crucial for understanding and predicting chemical reactivity. nih.gov For this compound, computational modeling can elucidate the mechanisms of its reactions, predict the feasibility of unexplored pathways, and explain selectivity. researchgate.netrsc.org By calculating the energy profiles of different transition states, researchers can rationally design experiments to favor a desired, underutilized reaction mode over the conventional one. rsc.orgresearchgate.net This predictive power saves significant time and resources in the lab.

Flow Chemistry and Electrochemical Reactors: The use of continuous flow reactors and electrochemical systems represents a significant technological advancement over traditional batch chemistry. A bilateral electrochemical hydrogen pump, for example, has been used for the simultaneous dehydrogenation of 2-propanol and hydrogenation of phenol, demonstrating the potential for integrating reactions in a highly efficient setup. rsc.org Adapting the chemistry of this compound to a flow system could offer benefits such as improved reaction control, enhanced safety, and easier scalability. The precise control over parameters like temperature, pressure, and reaction time in a flow reactor can often lead to higher yields and selectivities, potentially favoring novel reaction outcomes that are difficult to achieve in batch processing.

Table 2: Integration of this compound with Advanced Technologies

TechnologyApplicationAdvantages
Computational Chemistry (DFT) Predict reaction mechanisms and outcomes; rationalize stereoselectivity. nih.govresearchgate.netReduces experimental effort; enables rational design of new reactions. nih.gov
Flow Chemistry Continuous synthesis; precise control over reaction parameters.Improved yield and selectivity; enhanced safety; scalability.
Electrochemical Synthesis Driving reactions using electricity, potentially in integrated systems. rsc.orgHigh efficiency; simplification of processes like hydrogen production and use. rsc.org

By integrating the synthesis and application of this compound with these advanced technologies, new avenues for research and development can be opened. For example, computational screening could identify novel catalysts for underutilized transformations, which could then be optimized and scaled up using flow chemistry for efficient production.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethynylphenyl)-2-propanol, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic addition or Grignard reactions. For analogs like 2-(4-Fluorophenyl)-2-propanol, oxidation of propargyl precursors with CrO₃ or PCC yields ketones, which are reduced to alcohols . The ethynyl group’s electron-withdrawing nature may necessitate milder conditions to avoid polymerization. Key steps include:
  • Step 1 : Alkynylation of 2-bromophenyl derivatives via Sonogashira coupling.
  • Step 2 : Hydroxyl group introduction using ketone reduction (e.g., NaBH₄).
    Comparative studies with halogenated analogs (e.g., 2-(4-Chlorophenyl)-2-propanol) suggest substituent electronegativity impacts reaction rates and yields .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and hydroxyl groups (broad peak at δ 1.5–2.5 ppm). The ethynyl proton appears as a singlet near δ 2.8–3.2 ppm.
  • IR Spectroscopy : Confirm O-H stretching (3200–3600 cm⁻¹) and C≡C stretching (~2100 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 174 for C₁₁H₁₀O) and fragmentation patterns validate the structure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Acidic Conditions : Monitor for hydroxyl group substitution (e.g., with SOCl₂ to form chlorides) .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Ethynyl groups may lower thermal stability compared to halogenated analogs .
  • Light Sensitivity : UV-Vis spectroscopy can detect photooxidation products. Store in amber vials under inert gas.

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the ethynyl group on this compound’s reactivity?

  • Methodological Answer : Apply Density Functional Theory (DFT) to calculate:
  • HOMO-LUMO Gaps : Compare with analogs (e.g., 2-(4-Fluorophenyl)-2-propanol) to assess nucleophilicity.
  • Electrostatic Potential Maps : Identify electron-deficient regions for electrophilic attack.
    Tools like Gaussian or ORCA, validated against experimental data (e.g., reaction kinetics), enhance predictive accuracy .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT/PrestoBlue on cell lines (e.g., HeLa) to screen for apoptosis induction.
  • Enzyme Inhibition : Test interactions with cytochrome P450 isoforms via fluorometric assays.
  • Molecular Docking : Simulate binding to targets like kinases or GPCRs, leveraging structural analogs (e.g., sulfonyl alcohol derivatives) .

Q. How do mechanistic studies resolve contradictions in substitution reactions involving this compound?

  • Methodological Answer : Address discrepancies using:
  • Kinetic Isotope Effects (KIE) : Differentiate SN1 vs. SN2 mechanisms.
  • Stereochemical Analysis : Compare product ratios under chiral conditions (e.g., using (R)-BINOL catalysts).
    For example, substitution reactions with thionyl chloride may proceed via a carbocation intermediate, influenced by the ethynyl group’s steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.